molecular formula C17H15BrO3 B2721571 (2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 219488-03-6

(2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2721571
CAS No.: 219488-03-6
M. Wt: 347.208
InChI Key: INGAAJJTKPAZIR-VQHVLOKHSA-N
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Description

(2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, including precise control of temperature, solvent choice, and reaction time. Industrial processes might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the α,β-unsaturated carbonyl system can yield saturated ketones or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base or catalyst.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, chalcones and their derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be investigated for similar activities, contributing to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential anti-inflammatory and anticancer properties are of particular interest. Research may focus on its mechanism of action and efficacy in treating various diseases, potentially leading to new drug candidates.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other organic materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.

    (2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure with only one methoxy group.

    (2E)-1-(4-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure with the bromine atom in a different position.

Uniqueness

The presence of both bromine and two methoxy groups in (2E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one makes it unique compared to its analogs

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-15-8-6-12(17(11-15)21-2)7-9-16(19)13-4-3-5-14(18)10-13/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGAAJJTKPAZIR-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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